molecular formula C18H13N3 B187917 [(9-Ethyl-9h-carbazol-3-yl)methylene]malononitrile CAS No. 54117-40-7

[(9-Ethyl-9h-carbazol-3-yl)methylene]malononitrile

Cat. No. B187917
Key on ui cas rn: 54117-40-7
M. Wt: 271.3 g/mol
InChI Key: GPDAEYPCJRBSRB-UHFFFAOYSA-N
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Patent
US04006017

Procedure details

About 11.1 grams (0.05 moles) N-ethyl carbazole-3-carboxaldehyde, about 3.1 grams (0.05 moles) malononitrile, about 1 milliliter glacial acetic acid, about 0.35 grams ammonium acetate and about 40 milliliters benzene are heated to boiling under reflux conditions for about 30 minutes. The liquid portion of this mixture is separated from the brown colored solution by rotary evaporation, the solid residues twice recrystallized with glacial acetic acid washed with ethanol and dried in a vacuum oven. Yield: 7.0 grams of bright yellow needle like crystals m.p. 164°-165° C.
Quantity
11.1 g
Type
reactant
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0.35 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]1[C:15]2[CH:14]=[CH:13][C:12]([CH:16]=O)=[CH:11][C:10]=2[C:9]2[C:4]1=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH3:2].[C:18](#[N:22])[CH2:19][C:20]#[N:21].C(O)(=O)C.C([O-])(=O)C.[NH4+]>C1C=CC=CC=1>[CH2:1]([N:3]1[C:15]2[CH:14]=[CH:13][C:12]([CH:16]=[C:19]([C:18]#[N:22])[C:20]#[N:21])=[CH:11][C:10]=2[C:9]2[C:4]1=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH3:2] |f:3.4|

Inputs

Step One
Name
Quantity
11.1 g
Type
reactant
Smiles
C(C)N1C2=CC=CC=C2C=2C=C(C=CC12)C=O
Name
Quantity
3.1 g
Type
reactant
Smiles
C(CC#N)#N
Name
Quantity
1 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
0.35 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
40 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The liquid portion of this mixture is separated from the brown colored solution by rotary evaporation
CUSTOM
Type
CUSTOM
Details
the solid residues twice recrystallized with glacial acetic acid
WASH
Type
WASH
Details
washed with ethanol
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C(C)N1C2=CC=CC=C2C=2C=C(C=CC12)C=C(C#N)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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